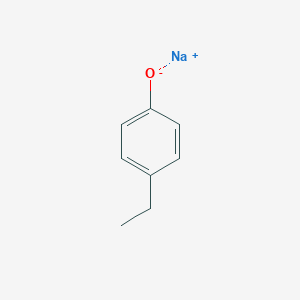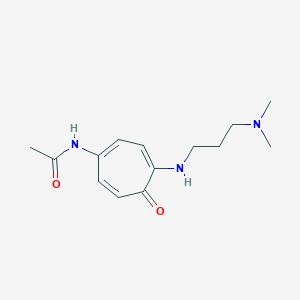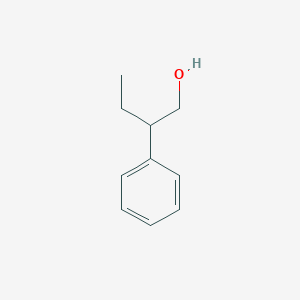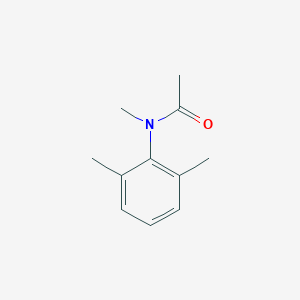
Sodium p-ethylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium p-ethylphenolate, also known as sodium 4-ethylphenolate, is an organic compound with the molecular formula C8H9NaO. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium p-ethylphenolate can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with sodium hydroxide to form the sodium salt of the phenol . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of phenol, 4-ethyl-, sodium salt typically involves the reaction of 4-ethylphenol with sodium hydroxide. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium p-ethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, such as brominated or nitrated phenols.
Aplicaciones Científicas De Investigación
Sodium p-ethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phenolic compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, 4-ethyl-, sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating substitution reactions on the aromatic ring. Additionally, it can undergo oxidation and reduction reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Sodium p-ethylphenolate can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the ethyl group.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of an ethyl group.
4-Propylphenol: Similar structure but with a propyl group instead of an ethyl group.
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other phenolic compounds .
Propiedades
Número CAS |
19277-91-9 |
|---|---|
Fórmula molecular |
C8H9NaO |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
Clave InChI |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES isomérico |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES canónico |
CCC1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
19277-91-9 |
Números CAS relacionados |
123-07-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)

![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)










